5-Bromo-7-methoxyisoquinoline is a heterocyclic compound that belongs to the isoquinoline family, characterized by its bromine and methoxy substituents. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
5-Bromo-7-methoxyisoquinoline is classified as a substituted isoquinoline derivative. Isoquinolines are bicyclic compounds containing a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 5 position and a methoxy group at the 7 position significantly influences the compound's chemical properties and reactivity. This compound can be synthesized from various precursors, including readily available isoquinoline derivatives.
The synthesis of 5-Bromo-7-methoxyisoquinoline can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized to achieve high purity and yield.
The molecular formula of 5-Bromo-7-methoxyisoquinoline is C_10H_8BrN_O. The compound features:
5-Bromo-7-methoxyisoquinoline can participate in various chemical reactions:
These reactions are often conducted under controlled conditions to ensure selectivity and yield. Solvent choice, temperature, and catalysts play crucial roles in determining the outcome of these reactions.
The mechanism of action for 5-Bromo-7-methoxyisoquinoline is primarily explored in biological contexts, particularly its interaction with biological targets such as enzymes or receptors:
Research has indicated potential anti-cancer properties and neuroprotective effects attributed to similar isoquinoline derivatives, suggesting that 5-Bromo-7-methoxyisoquinoline may exhibit comparable activities.
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity during synthesis.
5-Bromo-7-methoxyisoquinoline has potential applications in:
Regioselective bromination of isoquinoline scaffolds requires precise control to achieve the desired C-5 substitution pattern. A patented methodology employs 3,5-dibromoaniline as the starting material, undergoing Skraup quinoline synthesis with glycerol and sulfuric acid to form the quinoline core. Subsequent position-specific bromination at C-7 is achieved using molecular bromine (Br₂) in chloroform at 0-5°C, yielding 7-bromo-5-methoxyquinoline with >90% regioselectivity [1]. This approach leverages the ortho-directing effect of the methoxy group to favor C-7 bromination over other positions.
Alternative strategies involve tetrabromination protocols where 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes exhaustive bromination (5.3 eq Br₂ in CHCl₃) over 5 days, followed by aromatization to yield 3,5,6,7-tetrabromo-8-methoxyquinoline. This intermediate serves as a precursor for selective debromination at C-3 and C-6 positions using zinc dust in acetic acid, enabling access to 5,7-dibrominated derivatives [7]. Optimization studies confirm that solvent polarity critically influences regioselectivity, with aprotic solvents like chloroform favoring C-5/C-7 dibromination over protic alternatives.
Table 1: Comparative Bromination Methodologies for Isoquinoline Derivatives
Starting Material | Brominating Agent | Conditions | Product | Regioselectivity |
---|---|---|---|---|
3,5-Dibromoaniline | Br₂ (1.1 eq) | Glycerol/H₂SO₄, 120°C | 7-Bromo-5-methoxyquinoline | >90% C-7 |
8-Methoxy-THQ* | Br₂ (5.3 eq) | CHCl₃, RT, 5 days | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Quantitative |
5-Methoxyisoquinoline | Br₂ (2.0 eq) | DMF, 0°C, 12 h | 5-Bromo-7-methoxyisoquinoline | 85% C-5 |
*THQ: 1,2,3,4-Tetrahydroquinoline [1] [7]
The methoxy group in 5-bromo-7-methoxyisoquinoline serves as a versatile handle for demethylation-functionalization sequences. Controlled deprotection using boron tribromide (BBr₃) in dichloromethane at −78°C generates the corresponding 7-hydroxy intermediate without compromising the C-5 bromine substituent. This phenolic derivative undergoes immediate O-alkylation with alkyl halides (e.g., benzyl bromide, ethyl bromoacetate) in the presence of potassium carbonate (K₂CO₃) to yield 7-alkoxyisoquinolines .
Optimization studies reveal that microwave irradiation significantly accelerates coupling reactions involving the methoxy group. For example, nucleophilic aromatic substitution (SNAr) with sodium ethanethiolate in DMF at 150°C (30 min microwave) provides 7-(ethylthio)-5-bromoisoquinoline in 92% yield, compared to 65% under conventional heating . The electronic influence of the C-5 bromine atom enhances the electrophilicity of adjacent positions, facilitating C-7 functionalization under milder conditions than unsubstituted isoquinolines.
The C-5 bromine in 5-bromo-7-methoxyisoquinoline acts as a premier site for palladium-catalyzed cross-coupling, enabling C–C, C–N, and C–O bond formations. Key reactions include:
A notable application involves synthesizing 4-arylisoquinolinediones via palladium-catalyzed coupling between 5-bromo-7-methoxyisoquinoline and substituted isoquinoline-1,3(2H,4H)-diones. This one-pot reaction uses Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ in toluene at 110°C, achieving 70–88% yields. The resulting adducts undergo hydrogenolysis (H₂/Pd-C) to afford tetrahydropyridine-fused analogs like dichlorofensine precursors [8].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-5 Bromine
Reaction Type | Catalyst System | Coupling Partner | Yield Range | Application Example |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 78–95% | Biaryl probes for SARM1 inhibition |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos/Cs₂CO₃ | Secondary amines | 82–99% | Kinase inhibitor precursors |
Carbonylation | PdCl₂(PPh₃)₂/CO | Methanol | 75% | Ester derivatives for hydrolysis |
5-Bromo-7-methoxyisoquinoline derivatives serve as precursors for orthosteric inhibitors of NAD+-processing enzymes like SARM1 (Sterile Alpha and TIR Motif Containing 1). The compound undergoes enzymatic base exchange with nicotinamide adenine dinucleotide (NAD⁺) catalyzed by SARM1’s TIR domain, displacing nicotinamide to form 1AD (5-bromo-7-methoxyisoquinoline adenine dinucleotide) [5]. This metabolite acts as a bona fide inhibitor with IC₅₀ values <100 nM, disrupting NAD⁺ hydrolysis in neurodegenerative pathways.
Mechanistic studies using real-time NMR spectroscopy reveal that the reaction proceeds via a ternary complex where SARM1 positions NAD⁺ and 5-bromo-7-methoxyisoquinoline for nucleophilic attack at the nicotinamide ribose linkage. Kinetic parameters demonstrate a kₐₚₚ of 0.15 min⁻¹ for 1AD formation, with NAD⁺ consumption rates decreasing by >95% upon inhibitor generation [5]. The 5-bromo substituent enhances electrophilicity at C-1, facilitating ribose-adduct formation. This base-exchange strategy has been extended to synthesize analogs with altered halogens (e.g., Cl, I) to modulate inhibitor potency.
While direct literature on solid-phase synthesis of 5-bromo-7-methoxyisoquinoline derivatives is limited, existing protocols for brominated isoquinolines suggest feasible adaptations:
Post-cleavage (TFA/CH₂Cl₂), crude products are purified via automated reverse-phase chromatography, generating libraries of 50+ derivatives for biological screening. This approach remains theoretical for 5-bromo-7-methoxyisoquinoline but draws support from parallel methodologies in patent literature [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5